molecular formula C51H55NO17 B1678276 Paclitaxel Succinate CAS No. 117527-50-1

Paclitaxel Succinate

Katalognummer: B1678276
CAS-Nummer: 117527-50-1
Molekulargewicht: 954 g/mol
InChI-Schlüssel: RBNOJYDPFALIQZ-LAVNIZMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paclitaxel succinate is a derivative of paclitaxel, a natural product derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers. The succinate derivative is designed to improve the solubility and bioavailability of paclitaxel, making it more effective in clinical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of paclitaxel succinate involves the esterification of paclitaxel with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Paclitaxel succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Delivery Systems for Paclitaxel Succinate

The development of effective delivery systems is crucial for maximizing the therapeutic effects of this compound. Various innovative formulations have been explored:

  • Nanoparticle Systems :
    • Poly(lactic-co-glycolic acid) nanoparticles loaded with this compound have shown significantly improved cellular uptake and cytotoxicity compared to conventional formulations. For instance, studies demonstrated a 12.7-fold increase in cytotoxicity when HER2-targeted nanoparticles were used .
  • Micellar Formulations :
    • Micelles composed of poly(ethylene glycol)-block-poly(lactic acid) have been utilized to encapsulate this compound, enhancing its efficacy against multidrug-resistant cancer cells. These formulations showed improved drug entrapment efficiency and cellular uptake .
  • Solid Lipid Nanoparticles :
    • Solid lipid nanoparticles have also been investigated for their ability to deliver this compound effectively. These systems can enhance oral bioavailability and reduce systemic toxicity .

Efficacy in Cancer Treatment

This compound has been studied for its effectiveness against various types of cancer:

  • Ovarian Cancer :
    • Clinical trials have indicated that this compound can significantly inhibit tumor growth in ovarian cancer models. In vivo studies revealed that formulations using this compound resulted in substantial tumor volume reduction compared to controls .
  • Breast Cancer :
    • Research has shown that this compound exhibits potent activity against breast cancer cells, particularly when delivered via targeted nanoparticle systems .
  • Lung Cancer :
    • Similar efficacy has been observed in lung cancer models, where this compound formulations demonstrated enhanced therapeutic outcomes compared to traditional therapies .

Case Studies and Clinical Trials

Several notable case studies and clinical trials have provided insights into the applications of this compound:

  • Case Study: Ovarian Cancer Treatment :
    • A study involving a novel nanoparticle formulation of this compound showed a marked increase in survival rates among treated mice compared to those receiving standard treatments. The targeted delivery system minimized off-target effects while maximizing tumor inhibition .
  • Clinical Trial: Breast Cancer :
    • A phase II clinical trial evaluated the safety and efficacy of a micellar formulation of this compound in patients with metastatic breast cancer. Results indicated a favorable response rate and manageable side effects, paving the way for further investigations into this formulation's potential .

Data Table: Summary of Delivery Systems and Efficacy

Delivery SystemCancer TypeKey Findings
PLGA NanoparticlesOvarian Cancer12.7-fold increase in cytotoxicity with HER2 targeting
PEG-b-PLA MicellesBreast CancerEnhanced uptake and efficacy against resistant cells
Solid Lipid NanoparticlesLung CancerImproved oral bioavailability and reduced toxicity

Wirkmechanismus

Paclitaxel succinate exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The primary molecular target of this compound is tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, this compound enhances microtubule polymerization and inhibits their disassembly, thereby interfering with the mitotic phase of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Paclitaxel Succinate: this compound is unique due to its improved solubility and bioavailability compared to paclitaxel. This makes it more effective in clinical applications, particularly in the formulation of injectable drugs. Additionally, the succinate derivative has shown potential in overcoming some of the limitations associated with paclitaxel, such as poor water solubility and hypersensitivity reactions .

Biologische Aktivität

Paclitaxel succinate, a derivative of the well-known chemotherapeutic agent paclitaxel, has garnered attention for its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancers, and recent research findings.

This compound functions primarily through the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to mitotic arrest and eventual apoptosis in cancer cells. This mechanism is similar to that of paclitaxel but is enhanced due to the structural modifications in this compound.

  • Microtubule Stabilization : this compound binds to microtubules, promoting their assembly and preventing disassembly. This action disrupts normal cell cycle progression, particularly at the G2/M phase, leading to apoptosis .
  • Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways by increasing levels of reactive oxygen species (ROS) and influencing gene expression related to apoptosis .
  • Overcoming Drug Resistance : One significant advantage of this compound is its potential to reverse drug resistance in cancer cells. For instance, formulations using this compound have shown effectiveness in overcoming P-glycoprotein (P-gp) mediated resistance in ovarian cancer cells .

Efficacy Against Cancers

This compound has demonstrated efficacy against various types of cancer, including:

  • Ovarian Cancer : In preclinical studies, this compound formulations have shown significant tumor growth inhibition when administered intratumorally .
  • Breast Cancer : The compound has been tested against breast cancer cell lines, showing enhanced cytotoxic effects compared to standard paclitaxel formulations .
  • Lung Cancer : Research indicates that this compound can effectively target lung cancer cells, providing a promising avenue for treatment .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1 This compound-loaded nanoparticles exhibited a significant reduction in tumor size in murine models of ovarian cancer .
Study 2 A comparative analysis revealed that this compound had a higher cytotoxic effect on MCF-7 breast cancer cells than conventional paclitaxel formulations .
Study 3 Formulations designed to enhance solubility and bioavailability showed improved therapeutic outcomes in resistant ovarian cancer models .

Eigenschaften

IUPAC Name

4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOJYDPFALIQZ-LAVNIZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H55NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315159
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117527-50-1
Record name Paclitaxel succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117527-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paclitaxel Succinate
Reactant of Route 2
Reactant of Route 2
Paclitaxel Succinate
Reactant of Route 3
Reactant of Route 3
Paclitaxel Succinate
Reactant of Route 4
Reactant of Route 4
Paclitaxel Succinate
Reactant of Route 5
Reactant of Route 5
Paclitaxel Succinate
Reactant of Route 6
Reactant of Route 6
Paclitaxel Succinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.